N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a hybrid molecule combining a coumarin core with a thiazole-acetamide moiety. The 6-nitro substituent on the coumarin ring and the acetamide group on the thiazole define its structural uniqueness. Coumarin derivatives are renowned for their pharmacological activities, including antimicrobial, antioxidant, and anticancer properties . The thiazole ring enhances bioactivity by introducing hydrogen-bonding and π-stacking capabilities .
Properties
IUPAC Name |
N-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c1-7(18)15-14-16-11(6-23-14)10-5-8-4-9(17(20)21)2-3-12(8)22-13(10)19/h2-6H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHKKSRDAQMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Synthesis of 6-nitro-2-oxo-2H-chromene-3-carbaldehyde: This intermediate is prepared by nitration of 2-oxo-2H-chromene-3-carbaldehyde.
Formation of 4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazole: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the thiazole ring.
Acetylation: The final step involves acetylation of the thiazole derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
Reduction: 4-(6-amino-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide.
Substitution: Various acyl derivatives depending on the acylating agent used.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound can inhibit bacterial growth by interfering with the synthesis of bacterial cell walls or proteins.
Antioxidant Activity: It can scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and physicochemical properties of related compounds:
*Calculated based on molecular formula.
Key Observations :
- Nitro vs.
- Thiazole Presence : The absence of the thiazole ring in ’s compound limits its ability to engage in intermolecular interactions compared to the target compound .
- Linkage Type: The aminoacetate group in ’s compound introduces a different hydrogen-bonding profile compared to acetamide, affecting solubility and target binding .
Key Findings :
- Antimicrobial Potency: The nitro group enhances activity against Gram-positive bacteria (e.g., S. aureus) compared to non-nitro analogs .
- Antioxidant Capacity : Acetamide derivatives exhibit moderate antioxidant activity, likely due to radical scavenging by the nitro and carbonyl groups .
- Structure-Activity Relationships (SAR): Thiazole-acetamide hybrids show broader-spectrum activity than coumarin-only derivatives. Electron-withdrawing groups (e.g., NO₂) improve membrane penetration and target binding .
Biological Activity
N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and various activities, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor and its antimicrobial properties.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation of 6-nitro-2-oxo-2H-chromene derivatives with thiazole and acetamide moieties. The molecular formula is , and it has a molecular weight of approximately 368.39 g/mol. The structural characteristics are significant for understanding its biological activity, particularly the presence of the nitro group and the thiazole ring, which contribute to its pharmacological properties.
Table 1: Structural Data of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.39 g/mol |
| CAS Number | Not available |
| Melting Point | Not available |
| Solubility | Not extensively studied |
Acetylcholinesterase Inhibition
Research indicates that derivatives of coumarin, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE). A study reported that related compounds showed IC50 values as low as 43 nM, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease . The mechanism of inhibition appears to involve binding to the active site of the enzyme, with molecular docking studies suggesting favorable interactions between the coumarin moiety and key residues in the AChE active site.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that thiazole derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and other pathogens at concentrations around 100 μg/ml. Notably, some derivatives showed good activity at lower concentrations (62.5 μg/mL) . This suggests that modifications to the thiazole and coumarin structures can enhance antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays conducted on hepatoma cell lines indicate that certain derivatives exhibit negligible toxicity, suggesting a favorable safety profile for further development . Understanding the cytotoxic effects is crucial for assessing the therapeutic window of these compounds.
Case Study 1: Inhibition Mechanism Analysis
In a detailed investigation into the inhibition mechanism of AChE by coumarin-thiazole derivatives, researchers utilized kinetic studies alongside molecular docking simulations. The findings revealed that compounds with a specific arrangement of functional groups exhibited mixed-type inhibition. This insight is vital for designing more potent inhibitors tailored for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
A comparative study on various thiazole-coumarin derivatives highlighted that modifications at specific positions significantly influenced antibacterial activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced efficacy against Gram-positive bacteria . This underscores the importance of structure-activity relationships (SAR) in drug design.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dilution with water to precipitate products .
- Catalysis : Triethylamine neutralizes HCl byproducts, preventing side reactions .
- Temperature Control : Lower temperatures (20–25°C) minimize decomposition of nitro-coumarin intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Validation : Compare experimental data with computed spectra (e.g., PubChem entries) to confirm structural integrity .
Advanced: How can researchers employ X-ray crystallography with SHELX software to resolve ambiguities in the compound's molecular conformation?
Q. Methodological Answer :
Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction data.
Structure Solution :
- SHELXT : Direct methods for phase determination .
- SHELXL : Refinement with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H···O) stabilize the thiazole-acetamide conformation .
Validation : Check R-factors (<5%) and residual electron density maps for disorder (e.g., nitro group orientation) .
Case Study : highlights hydrogen bonding between the acetamide N–H and thiazole N, confirmed via SHELXL refinement .
Advanced: What experimental strategies are recommended to investigate contradictory reports on this compound's antimicrobial vs. anti-inflammatory efficacy?
Q. Methodological Answer :
Target-Specific Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using blood platelets or recombinant enzymes (IC₅₀ comparison) .
Structural Confirmation : Ensure batch-to-batch consistency via HPLC (>95% purity) and NMR to rule out impurities .
Mechanistic Studies :
- Protein Synthesis Inhibition (antimicrobial): Radiolabeled amino acid incorporation assays .
- COX Binding (anti-inflammatory): Competitive fluorescence polarization with celecoxib as a control .
Resolution : Contradictions may arise from assay conditions (e.g., bacterial strain variability) or dual-target activity .
Advanced: What docking methodologies are suitable for predicting the compound's interaction with enzymes like COX-2 or bacterial ribosomes?
Q. Methodological Answer :
Ligand Preparation : Optimize 3D structure using Gaussian (B3LYP/6-31G*) to assign charges and minimize energy .
Receptor Selection :
- COX-2 : PDB ID 5KIR (human COX-2 with bound inhibitor) .
- Ribosomal 50S subunit : PDB ID 1PBR (E. coli ribosome) .
Docking Workflow :
- AutoDock Vina : Grid boxes centered on active sites (COX-2: Ser530; ribosome: A2451) .
- Hydrophobic Interactions : Prioritize π-π stacking between coumarin and COX-2 Tyr385 .
Validation : Compare binding scores (ΔG) with known inhibitors (e.g., aspirin for COX-2, erythromycin for ribosomes) .
Case Study : reports COX-1/COX-2 inhibition via hydrophobic interactions, validated by ΔG values of −8.2 kcal/mol .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Q. Methodological Answer :
Core Modifications :
- Coumarin Ring : Introduce electron-withdrawing groups (e.g., Cl at position 8) to enhance nitro group stability .
- Thiazole Moiety : Replace with 1,3,4-oxadiazole to test effects on COX-2 selectivity .
Functional Group Analysis :
- Nitro Group : Replace with CF₃ to assess impact on antibacterial activity .
- Acetamide Side Chain : Extend with alkyl groups (e.g., ethyl) to improve membrane permeability .
In Silico Screening : Use QSAR models (e.g., CoMFA) to predict logP and bioavailability .
Validation : demonstrates improved antitumor activity with chloro-substituted thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
